molecular formula C13H11IO B15248588 2-Iodo-5-methoxy-1,1'-biphenyl

2-Iodo-5-methoxy-1,1'-biphenyl

Katalognummer: B15248588
Molekulargewicht: 310.13 g/mol
InChI-Schlüssel: WREJODODUCYRLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Iodo-5-methoxy-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with an iodine atom at the 2-position and a methoxy group at the 5-position on one of the benzene rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-methoxy-1,1’-biphenyl can be achieved through several methods. One common approach involves the iodination of 5-methoxy-1,1’-biphenyl. This can be done using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. Another method involves the Suzuki-Miyaura cross-coupling reaction, where 5-methoxy-1,1’-biphenyl is coupled with an iodoarene in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of 2-Iodo-5-methoxy-1,1’-biphenyl typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Iodo-5-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation can produce aldehydes or acids.

Wissenschaftliche Forschungsanwendungen

2-Iodo-5-methoxy-1,1’-biphenyl has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Iodo-5-methoxy-1,1’-biphenyl depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets such as enzymes or receptors, leading to desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Iodo-5-methoxy-1,1’-biphenyl is unique due to the presence of both iodine and methoxy groups, which provide a combination of reactivity and functionalization options. This makes it a valuable compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C13H11IO

Molekulargewicht

310.13 g/mol

IUPAC-Name

1-iodo-4-methoxy-2-phenylbenzene

InChI

InChI=1S/C13H11IO/c1-15-11-7-8-13(14)12(9-11)10-5-3-2-4-6-10/h2-9H,1H3

InChI-Schlüssel

WREJODODUCYRLJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)I)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.